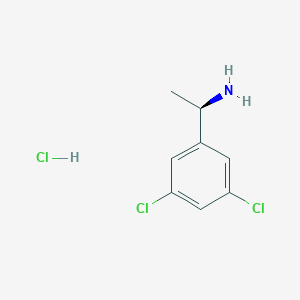
(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyrrolidines, for example, can undergo a variety of reactions, including oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and pKa. These properties can be predicted using various computational methods .科学的研究の応用
Environmental Impact and Alternatives
Fluorinated compounds, including perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), have been under scrutiny due to their persistence and potential environmental and health impacts. Wang et al. (2013) discuss the industrial transition to replace long-chain PFCAs and PFSAs, highlighting the need for safer alternatives. They identify fluorinated substances used in various applications, such as fluoropolymer manufacture and surface treatments, and emphasize the need for cooperation among stakeholders to generate missing data for meaningful risk assessments (Wang et al., 2013).
Microbial Degradation
Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals in the environment. They focus on the biodegradation processes that lead to the formation of perfluoroalkyl carboxylic and sulfonic acids, such as PFOA and PFOS, from precursor substances. This research highlights the environmental fate of these compounds and the importance of understanding their biodegradation pathways (Liu & Avendaño, 2013).
Treatment Methods and Bioaccumulation
Rayne and Forest (2009) provide a critical review of the physicochemical properties, environmental levels, and treatment methods for PFAs. They discuss the challenges in removing these compounds from aqueous waste streams and suggest filtration, sorption, and sonochemical approaches as promising methods (Rayne & Forest, 2009).
Protein Design
Buer and Marsh (2012) explore the potential of incorporating highly fluorinated analogs of hydrophobic amino acids into proteins. They aim to create proteins with novel chemical and biological properties, leveraging the unique physicochemical properties of fluorocarbons, such as extreme chemical inertness and thermal stability. This research opens up new avenues for protein engineering and design (Buer & Marsh, 2012).
Biocatalyst Inhibition
Jarboe et al. (2013) discuss the inhibition of biocatalysts by carboxylic acids, including the impact of fluorinated carboxylic acids on microbial cells. They focus on the mechanisms of inhibition and potential strategies to increase microbial robustness, which is crucial for the bioproduction of renewable chemicals (Jarboe et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.C2HF3O2/c6-3-1-2-7-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPHIHKPQOQEKO-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1F)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1F)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid; trifluoroacetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B6295261.png)
![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)

![t-Butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B6295282.png)







